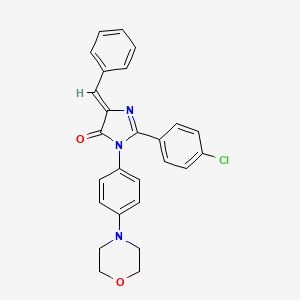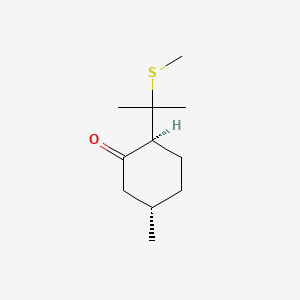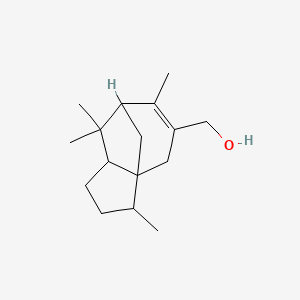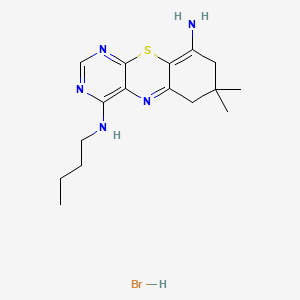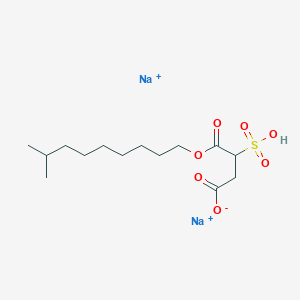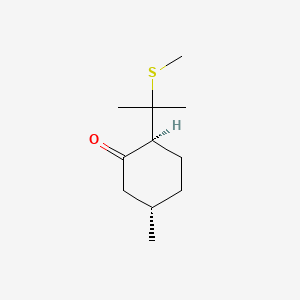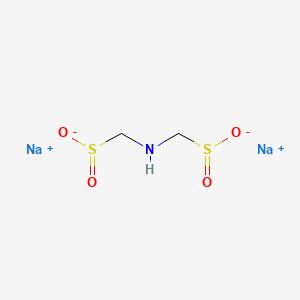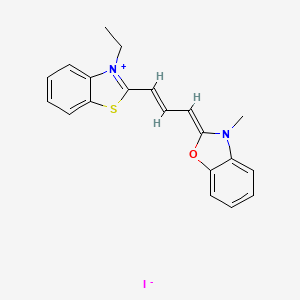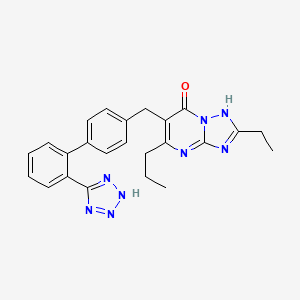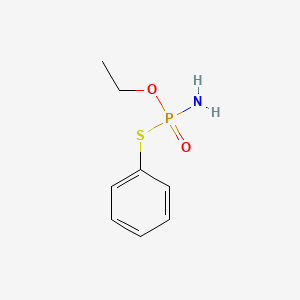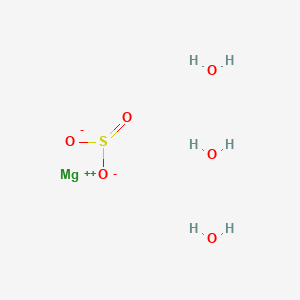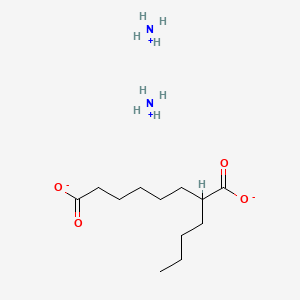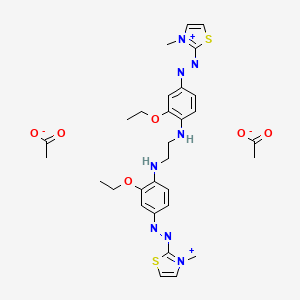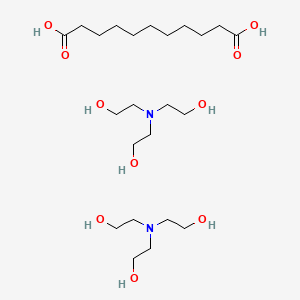
Einecs 285-131-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound likely follows similar synthetic routes but on a larger scale. The process would involve the precise measurement and mixing of raw materials, followed by the reaction under optimized conditions to maximize yield and purity. The final product would then be purified and tested to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Undecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of undecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanedioic acid: A similar dicarboxylic acid with one less carbon atom.
Dodecanedioic acid: A dicarboxylic acid with one more carbon atom.
2,2’,2’'-Nitrilotriethanol: The triethanolamine component of the compound.
Uniqueness
Undecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:2), is unique due to its specific combination of undecanedioic acid and 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
85030-07-5 |
|---|---|
Formule moléculaire |
C23H50N2O10 |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;undecanedioic acid |
InChI |
InChI=1S/C11H20O4.2C6H15NO3/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;2*8-4-1-7(2-5-9)3-6-10/h1-9H2,(H,12,13)(H,14,15);2*8-10H,1-6H2 |
Clé InChI |
ZNTMQZFNYHPDMZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


